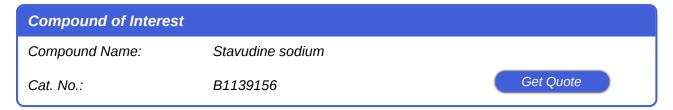


Stavudine in HIV Therapy: A Comparative Meta-Analysis of Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) formerly widely used in the treatment of HIV-1 infection. Due to its significant toxicities, stavudine's use has been largely phased out in favor of safer alternatives. This document objectively compares the efficacy and safety profile of stavudine with other key NRTIs, namely zidovudine (AZT) and tenofovir disoproxil fumarate (TDF), supported by experimental data from pivotal clinical trials.

Data Presentation: Efficacy and Adverse Events

The following tables summarize quantitative data from meta-analyses and large cohort studies, comparing virologic efficacy and the incidence of major adverse events associated with stavudine-containing antiretroviral regimens.

Table 1: Virologic Efficacy of Stavudine vs. Comparator NRTIs



Compariso n	Outcome	Result	Confidence Interval (CI)	p-value	Citation(s)
Stavudine vs. Zidovudine	Virologic Suppression (<500 copies/mL) at 48 weeks	No significant difference	-	-	[1][2]
Stavudine vs. Zidovudine	Virologic Suppression (<50 copies/mL) at 48 weeks	No significant difference	-	p = 0.834	[2]
Low-Dose Stavudine (20mg) vs. Tenofovir DF	Virologic Suppression (<50 copies/mL) at 48 weeks	Non-inferior (79.3% vs. 80.8%)	-6.3% to 3.3%	< 0.001	[3]
Stavudine vs. Tenofovir DF	Virologic Suppression (<400 copies/mL) at 48 weeks	Stavudine: 84%, Tenofovir DF: 80%	-10.4% to 1.5%	-	[4]
Stavudine vs. Tenofovir DF	Virologic Suppression (<50 copies/mL) at 144 weeks	Equivalence demonstrated	-	-	[4]

Table 2: Incidence of Key Adverse Events Associated with Stavudine



Adverse Event	Compariso n	Incidence/R isk	Confidence Interval (CI)	p-value	Citation(s)
Peripheral Neuropathy	Stavudine (40mg) vs. Stavudine (30mg)	Incidence Rate Ratio: 0.45	-	< 0.0001	[5]
Stavudine vs. Zidovudine	Adjusted Hazard Ratio: 2.72	1.28–5.80	p = 0.009	[6]	
Stavudine (40mg) vs. Zidovudine	1-year incidence per 100 person- years: 21.9 vs. 6.9	-	p = 0.0002	[6]	_
Lipoatrophy	Stavudine vs. Zidovudine	Facial atrophy: 48% vs. 22%	-	p = 0.011	[7]
Lower limb atrophy: 49% vs. 22%	-	p = 0.006	[7]		
Stavudine vs. Abacavir	Clinical lipoatrophy at 96 weeks: 38.3% vs. 4.8%	-	< 0.001	[8]	
Stavudine vs. Tenofovir DF	Investigator- reported lipodystrophy at 144 weeks: 19% vs. 3%	-	< 0.001	[4]	
Low-Dose Stavudine	Lipodystroph y: 5.6% vs. 0.2%	-	< 0.001	[3]	_



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(20mg) vs. Tenofovir DF					
Lactic Acidosis	Stavudine- containing regimens	Associated with increased risk	-	-	[9][10][11][12]
Mortality	Stavudine vs. Tenofovir DF	Adjusted Hazard Ratio: 2.7	2.0–3.6	-	[13]
Zidovudine vs. Tenofovir DF	Adjusted Hazard Ratio: 1.4	1.3–1.5	-	[13]	

Experimental Protocols

Detailed methodologies for key clinical trials cited in this guide are outlined below.

AIDS Clinical Trials Group (ACTG) 384 Study

- Objective: To evaluate different strategies for initial antiretroviral treatment in HIV-1-infected, treatment-naive individuals.[14][15]
- Study Design: A randomized, partially double-blinded, controlled trial with a factorial design. [14]
- Participants: 980 HIV-1-infected individuals with no prior antiretroviral therapy.[14]
- Interventions: The study compared strategies involving three-drug versus four-drug initial regimens and different sequences of dual NRTI combinations (zidovudine/lamivudine followed by didanosine/stavudine, or the reverse).[14] The NRTI combinations were administered with either a protease inhibitor (nelfinavir), a non-nucleoside reverse transcriptase inhibitor (efavirenz), or both.
- Efficacy Assessment: The primary endpoint was the time until salvage therapy was required.
 Secondary endpoints included time to virologic failure (plasma HIV-1 RNA > 200 copies/mL)



and time to toxicity-related discontinuation of therapy.[14][16] Plasma HIV-1 RNA levels were measured at regular intervals.[16]

 Safety Assessment: Clinical and laboratory adverse events were monitored throughout the study.

NCT00005573: Tenofovir DF vs. Stavudine in Treatment-Naive Patients

- Objective: To compare the efficacy and safety of tenofovir DF versus stavudine in antiretroviral-naive patients.[4][17]
- Study Design: A prospective, randomized, double-blind study.[4]
- Participants: 602 antiretroviral-naive, HIV-infected patients.[4]
- Interventions: Patients were randomized to receive either tenofovir DF or stavudine, in combination with lamivudine and efavirenz.[4]
- Efficacy Assessment: The primary outcome was the proportion of patients with HIV RNA levels below 400 copies/mL at week 48. Secondary analyses included the proportion of patients with HIV RNA levels below 50 copies/mL.[4]
- Safety Assessment: Safety and tolerability were assessed through monitoring of adverse events, including investigator-reported lipodystrophy and fasting lipid profiles, through 144 weeks.[4]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to stavudine's mechanism of action and its evaluation in clinical trials.

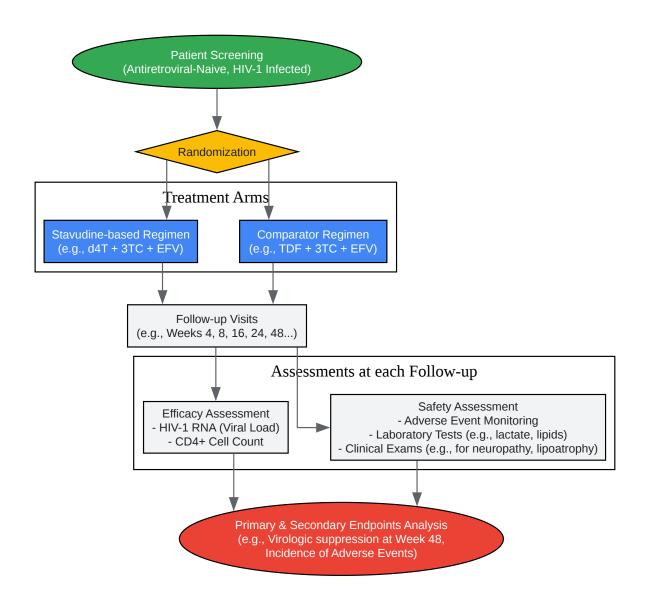




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Caption: Mechanism of Stavudine-Induced Mitochondrial Toxicity.





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Caption: Representative Experimental Workflow of a Randomized Controlled Trial.

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- To cite this document: BenchChem. [Stavudine in HIV Therapy: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139156#meta-analysis-of-clinical-trials-involvingstavudine]

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